7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

tolvaptan vasopressin V2 antagonist structure-activity relationship

Sourcing the correct benzazepine regioisomer is critical for vasopressin antagonist development. This 7-chloro-2-oxo-8-sulfonyl chloride (CAS 1094543-97-1) is the definitive tolvaptan intermediate, eliminating the poor regioselectivity and low yields of direct chlorosulfonation. - Directly maps the published tolvaptan route; retains the 7-chloro substituent essential for V2 receptor affinity. - The electron-withdrawing 7-chloro group enhances hydrolytic stability, maximizing yields in high-throughput sulfonamide coupling. - Enables modular library construction to tune V1a/V2 selectivity without altering the critical benzazepine core.

Molecular Formula C10H9Cl2NO3S
Molecular Weight 294.15
CAS No. 1094543-97-1
Cat. No. B2803170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride
CAS1094543-97-1
Molecular FormulaC10H9Cl2NO3S
Molecular Weight294.15
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Cl
InChIInChI=1S/C10H9Cl2NO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)
InChIKeyIDHPASOHURRULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzazepine Building Block for Vasopressin Antagonist Synthesis


7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride (CAS 1094543-97-1, molecular formula C₁₀H₉Cl₂NO₃S, MW 294.15) is a dual-functional benzazepine intermediate featuring a 7-chloro substituent and an electrophilic 8-sulfonyl chloride handle on the 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine scaffold . The compound belongs to a class of substituted benzazepine sulfonyl chlorides that serve as key intermediates in the synthesis of arginine vasopressin (AVP) V2 receptor antagonists, most notably tolvaptan, and enable modular sulfonamide library construction via nucleophilic displacement at the sulfonyl chloride position [1]. The 7-chloro substitution pattern and the 8-sulfonyl chloride functionality are both essential structural determinants for the pharmacological activity of the final drug substances in this class, including conivaptan and tolvaptan, which are FDA-approved for hyponatremia and autosomal dominant polycystic kidney disease [2][3].

1 Key intermediate for tolvaptan-class V2 antagonist synthesis; 7-chloro-8-sulfonyl chloride pattern required
2 Electrophilic sulfonyl chloride handle enables modular sulfonamide library construction
3 7-Chloro substituent retained in final pharmacophore; essential for vasopressin receptor subtype profile

Why Substituent Position and Halogen Identity Are Irreplaceable


The benzazepine sulfonyl chloride chemical space includes multiple regioisomers and analogs that appear structurally similar but differ critically in substitution position (7- vs. 8-sulfonyl chloride), halogen identity (7-chloro vs. 7-bromo vs. 7-methoxy vs. 7-unsubstituted), and ring oxidation state (2-oxo vs. 5-oxo vs. 1-oxo). These distinctions directly dictate which pharmacologically active vasopressin antagonist scaffold can be accessed. The target compound's specific combination of a 7-chloro substituent and an 8-sulfonyl chloride on the 2-oxo-tetrahydro-1H-1-benzazepine core maps uniquely onto the tolvaptan synthetic route, where the 7-chloro group is retained in the final drug substance and the 8-sulfonyl chloride serves as the reactive handle for introducing the key benzoylamino pharmacophore [1]. Substituting the 7-chloro with 7-bromo, 7-methoxy, or hydrogen would alter the electronic and steric properties of the benzazepine ring, changing the vasopressin receptor subtype selectivity profile (V1a vs. V2) that is exquisitely sensitive to halogen substitution at this position [2]. Furthermore, the 8-sulfonyl chloride regioisomer is not interchangeable with 7-sulfonyl chloride analogs, as the latter derive from a different cyclization pathway and lead to structurally distinct final products [3].

7-Br/OMe/H Halogen substitution alters electronic and steric properties, shifting V1a/V2 selectivity profile; not interchangeable with 7-chloro.
7-SO₂Cl isomer 8-Sulfonyl chloride regioisomer is required for tolvaptan synthetic route; 7-sulfonyl chloride isomer leads to distinct, unvalidated products.
Unsubstituted Absence of 7-chloro group eliminates key pharmacophoric element, reducing V2 receptor affinity and altering overall SAR.

Key Evidence for Structural Specificity


7-Chloro Substituent Retention in Tolvaptan Synthesis

The target compound is the direct 8-sulfonyl chloride derivative of the 7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepine scaffold that is a mandatory intermediate in the synthesis of tolvaptan. In the established synthetic route, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (or its derivatives) is the core intermediate; the 7-chloro substituent is carried through the entire synthesis and is present in the final drug molecule [1]. If a 7-bromo, 7-fluoro, or 7-unsubstituted benzazepine sulfonyl chloride were used in place of the 7-chloro analog, the resulting final compound would be a different chemical entity with unknown pharmacological and toxicological profiles, requiring a separate full development program. Tolvaptan (OPC-41061) is a selective V2 receptor antagonist with an IC₅₀ of approximately 0.4 nM for the human V2 receptor and >10,000-fold selectivity over V1a, a selectivity profile that is directly attributable to the 7-chloro substitution on the benzazepine core [2].

7-Cl retention in tolvaptan
Class-level
0.4 nM (V2 IC₅₀)
>10,000× V2/V1a selectivity
Reported selectivity requires 7-chloro; non-chloro analogs yield uncharacterized receptor pharmacology.
Data from tolvaptan pharmacology; 7-Cl essential for V2 selectivity.
tolvaptan vasopressin V2 antagonist structure-activity relationship

Halogen-Dependent Anticonvulsant Potency in Seizure Models

In a structure-activity relationship study of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, compounds bearing a 7-chloro or 7-bromo substituent showed potent anticonvulsant effects against maximal seizures induced by electroshock or pentylenetetrazole [1]. However, the 7-chloro-substituted compounds exhibited ED₅₀ values that were consistently differentiated from the 7-bromo analogs by approximately 30–50% in potency across multiple seizure models, with the chloro analog showing superior anticonvulsant efficacy at lower doses. Although this study was conducted on a different benzazepine subclass (5H-1-benzazepine rather than 2-oxo-tetrahydro-1H-1-benzazepine), the halogen-dependent potency trend is a class-level observation: the smaller chlorine atom (van der Waals radius 175 pm) provides a different steric and electronic environment compared to bromine (185 pm), directly affecting target binding and in vivo efficacy [2].

Halogen-dependent anticonvulsant potency
Data to verify
~1.5–2× higher potency (7-Cl vs. 7-Br)
in MES seizure model (mice)
Reported halogen-dependent potency trend; supports 7-chloro selection for reproducible pharmacology.
Cross-subclass SAR; direct compound data not yet published.
anticonvulsant benzazepine halogen substitution seizure model

Sulfonyl Chloride Regioisomers and Synthetic Pathway Divergence

The target compound bears the sulfonyl chloride group at the 8-position of the benzazepine ring, whereas the alternative regioisomer 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride (CAS 927869-56-5) bears the sulfonyl chloride at the 7-position . These two regioisomers are not interchangeable because they arise from different synthetic precursors and lead to different final products upon nucleophilic displacement. The 8-sulfonyl chloride regioisomer (target compound) derives from 5-chloro-2-nitrobenzoic acid via reduction, esterification, sulfonylation, N-alkylation, Dieckmann condensation, and decarboxylation/desulfonylation to yield the tolvaptan intermediate 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine [1]. The 7-sulfonyl chloride regioisomer, in contrast, is typically accessed from a different starting material and leads to benzazepine-7-sulfonamide derivatives with distinct biological target profiles. The 8-sulfonyl chloride placement is essential for the subsequent introduction of the benzoylamino substituent at the position that becomes the pharmacophore in tolvaptan and related V2 antagonists.

Sulfonyl chloride regioisomers
Data to verify
8-SO₂Cl → tolvaptan route; 7-SO₂Cl → distinct products
Regioisomer choice dictates final product identity and synthetic pathway.
Validated in patent synthetic procedures; 7-isomer not interchangeable.
regioisomer sulfonyl chloride position benzazepine synthesis intermediate differentiation

Hydrolytic Stability Enhancement by the 7-Chloro Group

The hydrolytic stability of sulfonyl chlorides is a critical parameter for their practical utility as synthetic intermediates. Kinetic studies on aromatic sulfonyl chlorides have established that electron-withdrawing substituents on the aromatic ring decrease the rate of hydrolysis by destabilizing the sulfonyl cation transition state [1]. The 7-chloro substituent on the benzazepine ring (Hammett σₘ ≈ 0.37 for Cl) exerts an electron-withdrawing effect that reduces the electrophilicity of the sulfonyl sulfur center, translating to slower hydrolysis rates compared to unsubstituted or electron-donating-group-substituted analogs. Furthermore, the heteroaromatic benzazepine framework, as a fused bicyclic system, has been shown in comprehensive stability studies of over 200 heteroaromatic sulfonyl chlorides to exhibit distinct stability profiles compared to monocyclic aromatic sulfonyl chlorides, with the lactam (2-oxo) functionality providing additional electronic modulation [2]. While direct hydrolytic half-life data for this specific compound have not been published, the class-level inference from the Hammett analysis predicts that the 7-chloro-substituted benzazepine-8-sulfonyl chloride will have a longer hydrolytic half-life under aqueous conditions than, for example, an unsubstituted benzenesulfonyl chloride or a 7-methoxy benzazepine sulfonyl chloride (σₚ ≈ -0.27 for OCH₃, electron-donating, accelerating hydrolysis). This enhanced stability is consistent with the vendor-recommended storage condition of 'sealed in dry, 2–8°C' rather than more stringent requirements .

Hydrolytic stability prediction
Class-level
Predicted: 7-Cl > 7-H > 7-OCH₃ stability
based on Hammett σ analysis
Electron-withdrawing Cl may reduce hydrolysis, improving coupling reproducibility.
Class-level inference; direct half-life data not reported.
sulfonyl chloride hydrolysis stability benzazepine electron-withdrawing substituent

Chlorine Positioning and Vasopressin V1a Receptor Affinity

In a systematic SAR study of bridged bicyclic vasopressin receptor antagonists, introduction of chlorine atoms at the 2-position of the benzodiazepine ring increased the affinity of compounds toward V1a receptors [1]. Extrapolating this finding to the benzazepine scaffold, the 7-chloro substituent on the benzazepine ring occupies a position that is sterically and electronically analogous to the 2-chloro position in benzodiazepine V1a/V2 antagonists. This class-level SAR inference suggests that the 7-chloro substituent in the target compound is not merely a placeholder but actively contributes to the vasopressin receptor binding profile of the final drug substances derived from this intermediate. A 7-unsubstituted or 7-fluoro analog would be expected to exhibit altered V1a/V2 selectivity ratios, which could be detrimental or advantageous depending on the therapeutic target. For tolvaptan, which requires high V2 selectivity, the 7-chloro group is retained; for conivaptan, which is a dual V1a/V2 antagonist, the chlorine also contributes to V1a affinity. This dual role of the 7-chloro substituent makes it a versatile handle that can be tuned in the final molecule depending on the desired selectivity profile, but the chlorine intermediate is the mandatory starting point for both classes.

Chlorine effect on V1a affinity
Class-level
3–10× V1a affinity increase
by Cl at analogous position
Class-level SAR supports chlorine role in V1a/V2 binding profile.
Cross-scaffold inference; requires verification for benzazepine series.
vasopressin V1a receptor chlorine substitution SAR dual antagonism

Optimal Procurement and Application Scenarios


Tolvaptan and Analog Synthesis via Sulfonyl Chloride Displacement

This compound is the preferred starting point for any synthetic program targeting tolvaptan or its structural analogs. The 7-chloro-8-sulfonyl chloride substitution pattern maps directly onto the published tolvaptan synthetic route, where the sulfonyl chloride serves as the electrophilic handle for introducing the 2-methyl-4-nitrobenzoyl (or equivalent) fragment [1]. The 7-chloro substituent is retained through the entire synthesis to the final drug substance. Programs that require the 7-chloro benzazepine core should procure this specific intermediate rather than attempting to install the sulfonyl chloride group via chlorosulfonation of a pre-formed benzazepine, which suffers from poor regioselectivity and lower yields [2].

Focused Sulfonamide Library Synthesis for Vasopressin Receptor SAR

The 8-sulfonyl chloride functional group enables rapid parallel synthesis of diverse sulfonamide libraries by reaction with primary and secondary amines. The electron-withdrawing 7-chloro substituent provides enhanced hydrolytic stability compared to electron-rich benzazepine sulfonyl chlorides, enabling higher and more reproducible yields in high-throughput sulfonamide coupling reactions [3]. Libraries generated from this scaffold can be screened against vasopressin V1a and V2 receptors to explore halogen-dependent selectivity tuning, as the 7-chloro substituent directly influences the V1a/V2 binding ratio [4].

Late-Stage Diversification of Benzazepine Drug Candidates

For medicinal chemistry programs that have identified a benzazepine lead compound and are exploring bioisosteric replacements, this intermediate provides a platform for late-stage diversification at the 8-position while keeping the 7-chloro substituent constant. This enables systematic exploration of sulfonamide, sulfonate ester, and sulfone derivatives without altering the benzazepine core substitution pattern, which is known to be critical for vasopressin receptor affinity [4].

Dual V1a/V2 Antagonist Development Programs

The 7-chloro substituent is also present in conivaptan (YM-087), a dual V1a/V2 antagonist approved for hyponatremia [5]. Development programs targeting dual V1a/V2 antagonists can use this intermediate to access the benzazepine core with the correct 7-chloro substitution, then elaborate the 8-position to introduce the conivaptan pharmacophore or novel dual antagonist chemotypes. The chlorine atom at this position contributes to both V1a and V2 binding affinity, making the 7-chloro intermediate essential for dual antagonist programs [4].

Application
Selection Property
Validation Focus
Tolvaptan-class V2 antagonist synthesis
7-Chloro-8-sulfonyl chloride regioisomer identity
Synthetic route fidelity and intermediate structure confirmation
Vasopressin receptor sulfonamide library
Reactive sulfonyl chloride for parallel coupling
Coupling reproducibility and sulfonamide diversity scope
Late-stage benzazepine diversification
Fixed 7-chloro substitution core
Bioisosteric variation without altering core SAR
Dual V1a/V2 antagonist lead development
7-Chloro group contributes to dual receptor affinity
V1a/V2 binding profile retention and selectivity tuning
Quote Request

Request a Quote for 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.